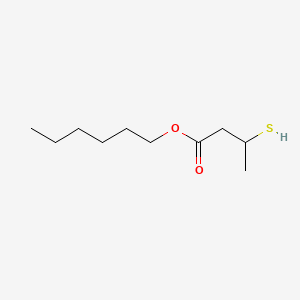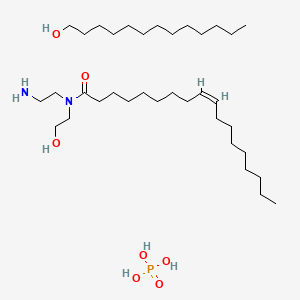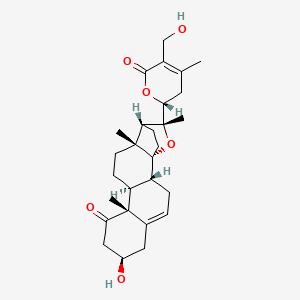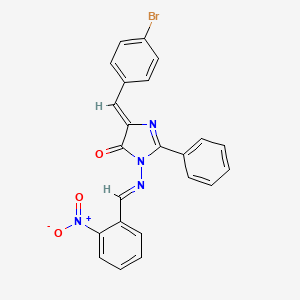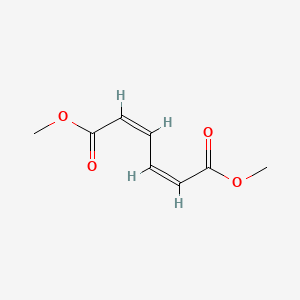
cis,cis-Dimethyl muconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis,cis-Dimethyl muconate is an organic compound derived from cis,cis-muconic acid It is a six-carbon dicarboxylic acid ester with two double bonds in the cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
cis,cis-Dimethyl muconate can be synthesized through the esterification of cis,cis-muconic acid. The esterification process typically involves the reaction of cis,cis-muconic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form .
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. For example, genetically engineered microorganisms such as Pseudomonas putida can be used to produce cis,cis-muconic acid from renewable feedstocks like glucose and lignin-derived compounds. The resulting cis,cis-muconic acid is then esterified to form this compound .
Chemical Reactions Analysis
Types of Reactions
cis,cis-Dimethyl muconate undergoes various chemical reactions, including:
Isomerization: It can be isomerized to trans,trans-dimethyl muconate using iodine as a catalyst.
Diels-Alder Cycloaddition: It can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Reduction: It can be reduced to form dimethyl adipate, a precursor for nylon production.
Common Reagents and Conditions
Isomerization: Iodine in methanol under reflux conditions.
Diels-Alder Cycloaddition: Ethylene in the presence of a suitable solvent like methanol or tetrahydrofuran.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Isomerization: trans,trans-Dimethyl muconate.
Diels-Alder Cycloaddition: 1,4-Bis(carbomethoxy)cyclohexene.
Reduction: Dimethyl adipate.
Scientific Research Applications
cis,cis-Dimethyl muconate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of bio-based polyesters and other polymers.
Biotechnology: It serves as an intermediate in the microbial production of valuable chemicals like adipic acid and terephthalic acid.
Green Chemistry: It is a key compound in the development of sustainable chemical processes and materials.
Mechanism of Action
The mechanism of action of cis,cis-dimethyl muconate in chemical reactions often involves the interaction of its double bonds with various reagents. For example, in isomerization reactions, iodine interacts with the double bonds to facilitate the conversion to the trans,trans form. In Diels-Alder reactions, the double bonds act as dienes, reacting with dienophiles to form cyclohexene derivatives .
Comparison with Similar Compounds
cis,cis-Dimethyl muconate can be compared with other similar compounds such as:
trans,trans-Dimethyl muconate: The trans isomer of dimethyl muconate, which has different physical and chemical properties.
Dimethyl terephthalate: A related compound used in the production of polyethylene terephthalate (PET) plastics.
Dimethyl adipate: A reduction product of this compound used in nylon production.
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Properties
CAS No. |
692-91-1 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
dimethyl (2Z,4Z)-hexa-2,4-dienedioate |
InChI |
InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3-,6-4- |
InChI Key |
PXYBXMZVYNWQAM-GLIMQPGKSA-N |
Isomeric SMILES |
COC(=O)/C=C\C=C/C(=O)OC |
Canonical SMILES |
COC(=O)C=CC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



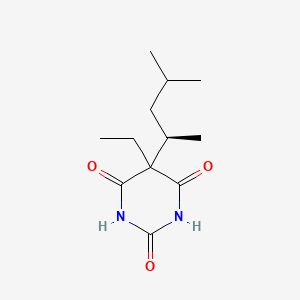

![N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B15192689.png)
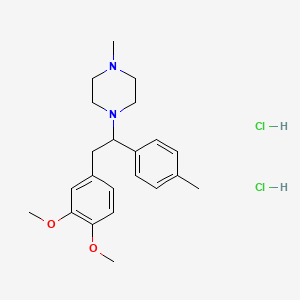

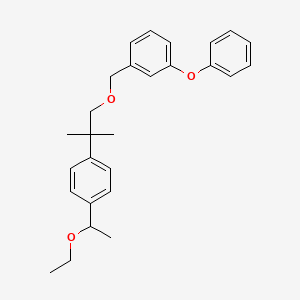
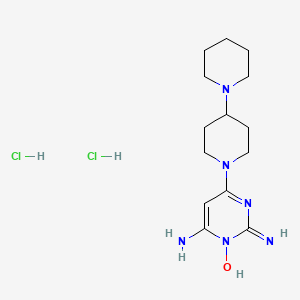
![Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate [French]](/img/structure/B15192732.png)
